molecular formula C14H17NO2 B1377874 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 1334367-72-4

2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B1377874
CAS No.: 1334367-72-4
M. Wt: 231.29 g/mol
InChI Key: PXSPEDFYJGUBQE-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions to achieve the desired bicyclic structure . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry: In organic chemistry, 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies to understand molecular recognition processes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may contribute to the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of certain products .

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
  • (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • (1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid**

Comparison: Compared to these similar compounds, 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its benzyl group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(17)14-8-12(9-14)6-7-15(14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSPEDFYJGUBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC1C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 2
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 3
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 4
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 6
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

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